4-Bromo-3-pyridinemethanol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-pyridinemethanol hydrobromide is a chemical compound with the molecular formula C6H7Br2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and research applications due to its unique properties.
Mechanism of Action
Target of Action
It’s worth noting that it is a key intermediate in the synthesis of rupatadine , which is known to target histamine and platelet-activating factor (PAF) receptors .
Mode of Action
If we consider its role in the synthesis of rupatadine, it can be inferred that it may interact with histamine and paf receptors, leading to the alleviation of allergy symptoms .
Biochemical Pathways
Given its role in the synthesis of rupatadine, it may be involved in the histamine and paf signaling pathways .
Result of Action
Considering its role in the synthesis of rupatadine, it may contribute to the reduction of allergy symptoms .
Biochemical Analysis
Biochemical Properties
4-Bromo-3-pyridinemethanol hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidation-reduction reactions, potentially acting as a substrate or inhibitor. The nature of these interactions can vary, but they often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic fluxes. These changes can result in altered cellular behavior, such as increased or decreased proliferation, apoptosis, or differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism. High doses of this compound can lead to toxicity, manifesting as organ damage, altered physiological functions, or even mortality .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic fluxes and metabolite levels, potentially leading to changes in the overall metabolic state of the organism. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential side effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its activity and function, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-pyridinemethanol hydrobromide typically involves the bromination of 3-pyridinemethanol. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced purification techniques, such as recrystallization, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-pyridinemethanol hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include pyridine aldehydes or ketones.
Reduction Reactions: Products include reduced pyridine derivatives.
Scientific Research Applications
4-Bromo-3-pyridinemethanol hydrobromide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-pyridinecarboxaldehyde
- 4-Bromo-3-pyridinecarboxylic acid
- 4-Bromo-3-pyridinemethanol
Uniqueness
4-Bromo-3-pyridinemethanol hydrobromide is unique due to its specific substitution pattern and the presence of both a bromine atom and a hydroxyl group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
(4-bromopyridin-3-yl)methanol;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO.BrH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMZVNVPHSRWFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)CO.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.